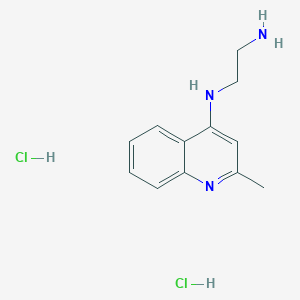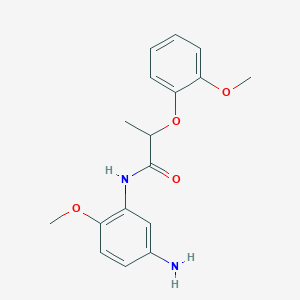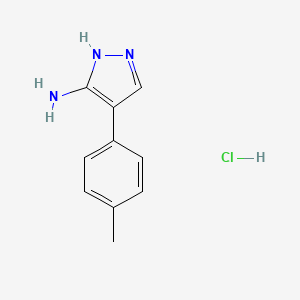![molecular formula C12H13N3O3S B1531024 1-(1,1-Dioxo-1$L^{6}-thiolan-3-YL)-3-methyl-1H-pyrazolo[3,4-B]pyridine-5-carbaldehyde CAS No. 1235440-51-3](/img/structure/B1531024.png)
1-(1,1-Dioxo-1$L^{6}-thiolan-3-YL)-3-methyl-1H-pyrazolo[3,4-B]pyridine-5-carbaldehyde
Descripción general
Descripción
1-(1,1-Dioxo-1$L^{6}-thiolan-3-YL)-3-methyl-1H-pyrazolo[3,4-B]pyridine-5-carbaldehyde is a useful research compound. Its molecular formula is C12H13N3O3S and its molecular weight is 279.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
The synthesis of heterocyclic compounds, including pyrazolo[3,4-b]pyridines, involves multistep reactions that yield a range of derivatives with potential antimicrobial, antibacterial, and various biological activities. These compounds are characterized using techniques such as elemental analysis, spectral (FTIR, 1H NMR) analyses, thermogravimetric analysis, and X-ray diffraction (XRD) to confirm their structures and investigate their properties (Hacer Bayrak et al., 2009), (A. Hamed et al., 2020).
Antimicrobial and Antibacterial Activities
Several studies have reported the synthesis and evaluation of pyrazolo[3,4-b]pyridine derivatives for their antimicrobial and antibacterial activities. These compounds have been tested against a variety of gram-positive and gram-negative bacteria, showing moderate to good activity, which suggests their potential as therapeutic agents (N. Panda et al., 2011).
Antioxidant and Antihyperglycemic Activities
Compounds containing pyrazolo[3,4-b]pyridine moieties have also been synthesized and evaluated for their antioxidant and antihyperglycemic activities. These studies highlight the potential of such derivatives in treating oxidative stress-related diseases and managing blood glucose levels, thus offering avenues for the development of new therapeutic agents (R. Kenchappa et al., 2017).
Molecular Interactions and Assembly
The structural analysis of pyrazolo[3,4-b]pyridine derivatives has revealed diverse molecular interactions and assembly patterns, including hydrogen-bonded chains, rings, and complex sheet structures. These findings contribute to the understanding of molecular behavior in crystalline states and the design of materials with specific properties (J. Quiroga et al., 2012).
Propiedades
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-3-methylpyrazolo[3,4-b]pyridine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S/c1-8-11-4-9(6-16)5-13-12(11)15(14-8)10-2-3-19(17,18)7-10/h4-6,10H,2-3,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBIIEOXETOAULV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(C=N2)C=O)C3CCS(=O)(=O)C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 5-methyl-4-oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B1530941.png)


![3-[(Tetrahydro-2-furanylmethyl)amino]-propanohydrazide](/img/structure/B1530945.png)
![pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1530947.png)

![methyl 3-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]-1H-indole-2-carboxylate](/img/structure/B1530950.png)

![Fmoc-S-[2-(4-pyridyl)ethyl]-DL-penicillamine](/img/structure/B1530953.png)


![2-[(Ethylamino)methyl]-6,7-dimethoxy-3,4-dihydroquinazolin-4-one](/img/structure/B1530960.png)
![4-{[5-(Trifluoromethyl)-2-pyridinyl]sulfanyl}aniline](/img/structure/B1530962.png)

